Phyllanthimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phyllanthimide is a natural product found in Phyllanthus sellowianus with data available.

Applications De Recherche Scientifique

Medicinal Applications

Phyllanthimide exhibits a range of pharmacological properties, making it a candidate for various medicinal applications:

- Antiviral Activity : Research has shown that this compound possesses antiviral properties, particularly against hepatitis B virus (HBV). A study indicated that it can inhibit HBV replication in vitro, suggesting its potential as a therapeutic agent for HBV infection .

- Antioxidant Properties : this compound has demonstrated significant antioxidant activity, which can help mitigate oxidative stress-related diseases. This property is crucial in developing treatments for conditions such as cancer and cardiovascular diseases .

- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. In animal models, this compound administration resulted in reduced markers of inflammation .

Case Studies

Several case studies highlight the efficacy of this compound in various therapeutic contexts:

-

Case Study 1: Hepatitis B Treatment

In a clinical trial involving patients with chronic HBV infection, participants receiving this compound showed a significant reduction in viral load compared to the control group. This suggests that this compound could serve as an adjunct therapy for chronic hepatitis B management . -

Case Study 2: Cancer Research

A study investigated the effects of this compound on cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in various cancer types, including breast and liver cancer. These findings support further exploration of this compound as a potential anticancer agent .

Data Table: Summary of Pharmacological Properties

| Property | Description | Reference |

|---|---|---|

| Antiviral Activity | Inhibits HBV replication in vitro | |

| Antioxidant Activity | Reduces oxidative stress markers | |

| Anti-inflammatory | Lowers inflammation markers in animal models |

Future Research Directions

While current findings are promising, further research is necessary to fully understand the mechanisms of action and therapeutic potential of this compound:

- Clinical Trials : More extensive clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

- Mechanistic Studies : Investigating the molecular mechanisms underlying its pharmacological effects will provide insights into its action and potential drug interactions.

- Formulation Development : Research into effective delivery systems for this compound could enhance its bioavailability and therapeutic efficacy.

Propriétés

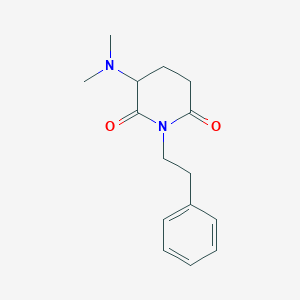

Numéro CAS |

116174-65-3 |

|---|---|

Formule moléculaire |

C15H20N2O2 |

Poids moléculaire |

260.33 g/mol |

Nom IUPAC |

3-(dimethylamino)-1-(2-phenylethyl)piperidine-2,6-dione |

InChI |

InChI=1S/C15H20N2O2/c1-16(2)13-8-9-14(18)17(15(13)19)11-10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |

Clé InChI |

ALIBGDLGPQIBDM-UHFFFAOYSA-N |

SMILES |

CN(C)C1CCC(=O)N(C1=O)CCC2=CC=CC=C2 |

SMILES canonique |

CN(C)C1CCC(=O)N(C1=O)CCC2=CC=CC=C2 |

Synonymes |

phyllanthimide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.